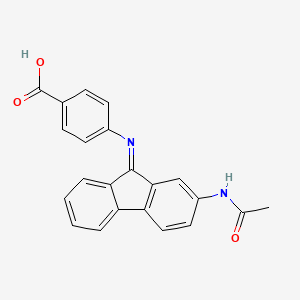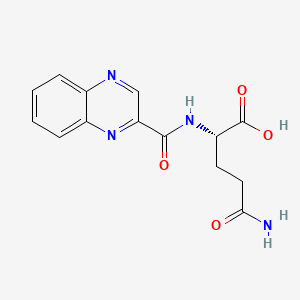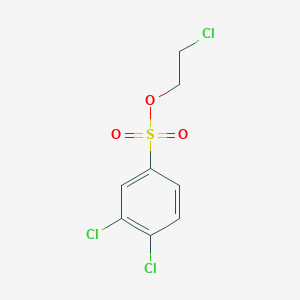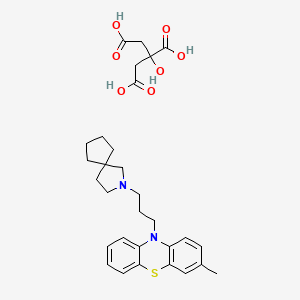
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structural features, including the azaspiro nonane ring and the citrate hydrate component.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves multiple steps. The process typically begins with the preparation of the phenothiazine core, followed by the introduction of the azaspiro nonane moiety. The final steps involve the methylation of the phenothiazine and the formation of the citrate hydrate.
Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Azaspiro Nonane Moiety: This step involves the reaction of the phenothiazine core with a suitable azaspiro nonane precursor under controlled conditions.
Methylation: The phenothiazine derivative is then methylated using methyl iodide or a similar methylating agent.
Formation of Citrate Hydrate: The final compound is obtained by reacting the methylated phenothiazine with citric acid to form the citrate hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azaspiro nonane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced phenothiazine derivatives.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of dyes and pigments.
作用机制
The mechanism of action of Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate involves its interaction with various molecular targets, including dopamine receptors. The compound exerts its effects by modulating neurotransmitter activity, leading to changes in neuronal signaling and behavior. The azaspiro nonane ring plays a crucial role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
Phenothiazine, 10-(3-(2-azaspiro(4.4)non-2-yl)propyl)-7-methyl-, citrate, hydrate is unique due to the presence of the azaspiro nonane ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its specific applications in research and medicine.
属性
CAS 编号 |
6593-04-0 |
|---|---|
分子式 |
C30H38N2O7S |
分子量 |
570.7 g/mol |
IUPAC 名称 |
10-[3-(2-azaspiro[4.4]nonan-2-yl)propyl]-3-methylphenothiazine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30N2S.C6H8O7/c1-19-9-10-21-23(17-19)27-22-8-3-2-7-20(22)26(21)15-6-14-25-16-13-24(18-25)11-4-5-12-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,7-10,17H,4-6,11-16,18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
PBWXRAVDLZDKOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN4CCC5(C4)CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
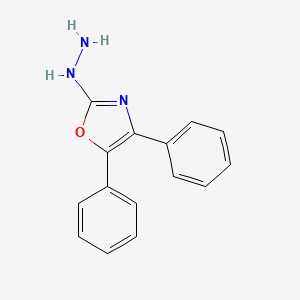

![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
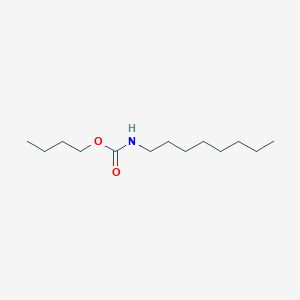
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
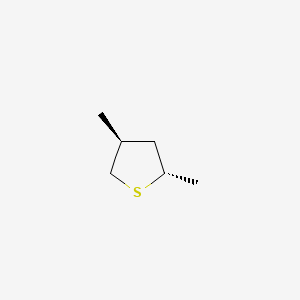
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)


